Bis(2-methyl-2-propanyl)(1-{(3aS,4R,6aR)-2,2-dimethyl-6-[(trityloxy)methyl]-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate
Description
Bis(2-methyl-2-propanyl)(1-{(3aS,4R,6aR)-2,2-dimethyl-6-[(trityloxy)methyl]-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate is a highly specialized organic compound characterized by its intricate polycyclic architecture. Key structural features include:
- A cyclopenta[d][1,3]dioxolane core with stereospecific (3aS,4R,6aR) configuration, providing rigidity and chiral centers.
- Trityloxy (triphenylmethoxy) and tert-butyl (2-methyl-2-propanyl) groups, which serve as sterically demanding protective moieties, enhancing stability and modulating solubility .
This compound is likely an intermediate in nucleoside or carbohydrate synthesis, given the trityl group’s role in protecting hydroxyl groups during multi-step reactions .
Properties
IUPAC Name |
tert-butyl N-[1-[(3aR,6R,6aS)-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]imidazo[4,5-c]pyridin-4-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48N4O7/c1-41(2,3)54-39(49)48(40(50)55-42(4,5)6)38-35-33(24-25-45-38)47(28-46-35)34-26-29(36-37(34)53-43(7,8)52-36)27-51-44(30-18-12-9-13-19-30,31-20-14-10-15-21-31)32-22-16-11-17-23-32/h9-26,28,34,36-37H,27H2,1-8H3/t34-,36-,37+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMFPYAHUUMTFJ-XBWIZHKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C=C(C2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N6C=NC7=C6C=CN=C7N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](C=C([C@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N6C=NC7=C6C=CN=C7N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Bis(2-methyl-2-propanyl)(1-{(3aS,4R,6aR)-2,2-dimethyl-6-[(trityloxy)methyl]-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate is a complex organic compound with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Chemical Name : this compound
- CAS Number : 1207561-02-1
- Molecular Formula : C₄₄H₄₈N₄O₇
- Molecular Weight : 744.87 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties. The following sections summarize key findings from recent research.
Anticancer Activity
Research has indicated that compounds structurally similar to imidazo[4,5-c]pyridine derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of specific kinases involved in cancer progression. A study highlighted the synthesis of novel inhibitors targeting NEK kinases (NEK6, NEK7) that are overexpressed in various cancers such as breast and cervical cancer .
| Compound | Target Kinase | IC50 (µM) | Cancer Type |
|---|---|---|---|
| TAJ4 | NEK7 | 3.18 ± 0.11 | MCF-7 |
| TAJ4 | NEK9 | 8.12 ± 0.43 | HeLa |
Pharmacokinetic Properties
The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics:
- Solubility : High solubility in organic solvents but limited aqueous solubility.
- Metabolism : Predominantly metabolized by liver enzymes; potential for drug-drug interactions.
Case Studies and Experimental Findings
A case study involving the evaluation of a related imidazo compound demonstrated significant cytotoxic effects against various cancer cell lines:
- Study Design : In vitro cytotoxicity assays were performed using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
- Results : The compound exhibited a dose-dependent inhibition of cell proliferation.
- : The findings support further investigation into the therapeutic efficacy of imidazo derivatives.
Comparison with Similar Compounds
Target Compound vs. Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l, )
Target Compound vs. 2-Amino-6-({(3aS,4R,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}amino)-5-nitropyrimidin-4(3H)-one ()
Key Insight : The trityl group in the target compound provides superior steric protection compared to benzyloxy, reducing unwanted side reactions in synthetic pathways .
Functional Group Analysis
Target Compound vs. 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate ()
Key Insight : The target compound’s hydrophobicity may limit its applicability in aqueous systems but enhance stability in organic solvents .
Similarity Clustering (–6)
Using Jarvis-Patrick/Butina algorithms (), the target compound clusters with:
- 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid (Similarity: 0.61): Shares imidazole core but lacks fused rings.
- 2-Phenyl-4,5-dihydro-1H-imidazole (Similarity: 0.67): Simpler structure with dihydroimidazole; lower steric demand.
Key Insight : Despite moderate similarity scores, the target’s fused-ring system and protective groups place it in a unique chemical space, predicting distinct physicochemical and biological behaviors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
